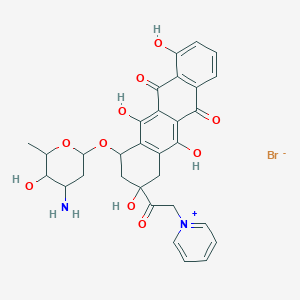

14-Carminomycyl-N-pyridinium bromide

Description

14-Carminomycyl-N-pyridinium bromide is a semisynthetic anthracycline derivative synthesized via nucleophilic substitution of the 14-bromine atom in carminomycin with a pyridinium group . This modification aims to enhance therapeutic efficacy while reducing toxicity compared to parent antibiotics like carminomycin and rubomycin.

Properties

CAS No. |

108936-91-0 |

|---|---|

Molecular Formula |

C31H31BrN2O10 |

Molecular Weight |

671.5 g/mol |

IUPAC Name |

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-pyridin-1-ium-1-ylacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;bromide |

InChI |

InChI=1S/C31H30N2O10.BrH/c1-14-26(36)17(32)10-21(42-14)43-19-12-31(41,20(35)13-33-8-3-2-4-9-33)11-16-23(19)30(40)25-24(28(16)38)27(37)15-6-5-7-18(34)22(15)29(25)39;/h2-9,14,17,19,21,26,36,41H,10-13,32H2,1H3,(H2-,34,37,38,39,40);1H |

InChI Key |

HOGZQUMZIYVPAR-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C[N+]6=CC=CC=C6)O)N)O.[Br-] |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C[N+]6=CC=CC=C6)O)N)O.[Br-] |

Synonyms |

14-carminomycyl-N-pyridinium 14-carminomycyl-N-pyridinium bromide |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties and Findings :

- In Vitro Activity: The compound exhibits 1.5–6 times lower cytostatic activity against murine lymphadenosis (NK/LI) cells than carminomycin or rubomycin, suggesting reduced direct cytotoxicity .

- In Vivo Efficacy : In murine models (strain LIO-1), it demonstrates 40–60% tumor growth inhibition, outperforming most other 14-N-substituted derivatives, which showed negligible activity .

- Toxicity Profile: Intravenous administration in mice reveals 5–17 times lower acute toxicity than rubomycin derivatives, highlighting improved safety .

Comparison with Similar Compounds

Structural Analogs: 14-N-Substituted Anthracycline Derivatives

A series of 14-N-substituted carminomycin and rubomycin derivatives were synthesized and evaluated (Table 1).

Key Observations :

- Activity-Toxicity Trade-off: While in vitro potency is reduced, this compound retains significant in vivo efficacy with markedly lower toxicity, making it a promising candidate .

Functional Analogs: Sepantronium Bromide (YM-155)

Sepantronium bromide, a survivin inhibitor, shares antitumor applications but differs structurally and mechanistically (Table 2).

Key Contrasts :

Pyridinium-Containing Bromides

Compounds like 1-benzyl-2-methylpyridinium bromide (CAS 2654-66-2) share the pyridinium-bromide motif but lack anthracycline components . This highlights the unique role of the anthracycline core in this compound’s anticancer effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.